Cas no 2172480-53-2 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-5-azaspiro2.4heptane-7-carboxylic acid)
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-5-azaspiro2.4heptane-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-5-azaspiro2.4heptane-7-carboxylic acid
- 2172480-53-2
- EN300-1558686
- 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
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- Inchi: 1S/C26H24N2O5/c29-23(28-14-22(24(30)31)26(16-28)11-12-26)10-5-13-27-25(32)33-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,21-22H,11-16H2,(H,27,32)(H,30,31)
- InChI Key: MWFNZETUGVQEDH-UHFFFAOYSA-N
- SMILES: OC(C1CN(C(C#CCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC21CC2)=O
Computed Properties
- Exact Mass: 444.16852187g/mol
- Monoisotopic Mass: 444.16852187g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 846
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 95.9Ų
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-5-azaspiro2.4heptane-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1558686-50mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2172480-53-2 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1558686-100mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2172480-53-2 | 100mg |
$2963.0 | 2023-09-25 | ||
| Enamine | EN300-1558686-250mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2172480-53-2 | 250mg |
$3099.0 | 2023-09-25 | ||
| Enamine | EN300-1558686-500mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2172480-53-2 | 500mg |
$3233.0 | 2023-09-25 | ||
| Enamine | EN300-1558686-1000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2172480-53-2 | 1000mg |
$3368.0 | 2023-09-25 | ||
| Enamine | EN300-1558686-2500mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2172480-53-2 | 2500mg |
$6602.0 | 2023-09-25 | ||
| Enamine | EN300-1558686-5000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2172480-53-2 | 5000mg |
$9769.0 | 2023-09-25 | ||
| Enamine | EN300-1558686-10000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2172480-53-2 | 10000mg |
$14487.0 | 2023-09-25 | ||
| Enamine | EN300-1558686-0.05g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2172480-53-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1558686-0.1g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-5-azaspiro[2.4]heptane-7-carboxylic acid |
2172480-53-2 | 0.1g |
$2963.0 | 2023-06-05 |
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-5-azaspiro2.4heptane-7-carboxylic acid Related Literature
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-5-azaspiro2.4heptane-7-carboxylic acid
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-5-azaspiro[2.4]heptane-7-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 2172480-53-2, known as 5-4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-yneoyl)-5-azaspiro[2.4]heptane7-carboxylic acid, is a highly specialized molecule with significant potential in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a butynoyl chain, and a spiro ring system. The presence of these functional groups makes it a versatile building block for advanced chemical synthesis and drug discovery.
Recent studies have highlighted the importance of Fmoc groups in peptide synthesis due to their excellent stability and ease of removal under mild conditions. The butynoyl chain, on the other hand, introduces alkyne functionality, which is valuable in click chemistry applications. The spiro ring system adds structural rigidity, which is crucial for enhancing bioavailability and pharmacokinetic properties in drug candidates.
One of the most promising applications of this compound lies in its use as a precursor for the synthesis of bioactive molecules. Researchers have demonstrated that the incorporation of Fmoc groups can significantly improve the solubility and stability of peptide-based drugs. Additionally, the spiro ring system has been shown to enhance the binding affinity of small molecules to their target proteins, making this compound an attractive candidate for drug design.
Recent advancements in medicinal chemistry have also explored the use of this compound in the development of antiviral agents and anticancer drugs. The unique combination of functional groups allows for the creation of molecules with dual targeting capabilities, which can simultaneously inhibit multiple pathways involved in disease progression.
In terms of synthesis, this compound can be prepared through a multi-step process involving Fmoc protection, alkyne chemistry, and spiro ring formation. The use of modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions has significantly improved the efficiency and scalability of this process.
From an environmental perspective, the development of sustainable synthetic routes for this compound is a growing area of interest. Researchers are exploring the use of biodegradable solvents and catalysts to minimize the ecological footprint associated with its production.
In conclusion, 5-{4-{(9H-fluoren9yl)methoxycarbonylamino}butynoyl}-5azaspiro[2.4]heptane7-carboxylic acid represents a cutting-edge molecule with vast potential in chemical research and pharmaceutical development. Its unique structure and functional groups make it an invaluable tool for scientists working at the forefront of drug discovery and materials science.
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